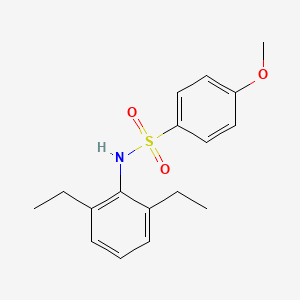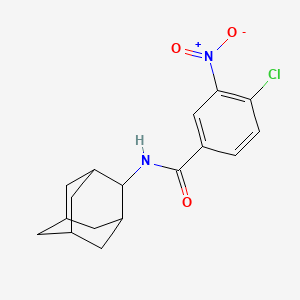![molecular formula C22H16N4 B5755744 6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of phthalazine derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in the development and progression of various diseases. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine in lab experiments is its potential to be used as a therapeutic agent in the treatment of various diseases. Its unique chemical structure also makes it an interesting compound to study in terms of its synthesis and mechanism of action. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its potential use in the development of new therapies.
Direcciones Futuras
There are various future directions for the study of 6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine. One potential direction is to further investigate its mechanism of action and identify specific enzymes or proteins that it targets. Another direction is to explore its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further studies may be needed to determine the optimal dosage and administration of this compound for maximum efficacy.
Métodos De Síntesis
The synthesis of 6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and phthalic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The potential applications of 6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine in scientific research are vast. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
Propiedades
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)22-24-23-21(26(22)25-20)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNBKRRZYMOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)


